3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid
Overview
Description
“3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
While specific synthesis methods for “3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” were not found, related compounds have been synthesized using catalytic protodeboronation of pinacol boronic esters . This approach involves a radical mechanism and can be paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular formula of “3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” is C10H8F4O2 . The average mass is 207.918 Da and the monoisotopic mass is 208.031876 Da .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid”, is found in many FDA-approved drugs . This group is known to exhibit numerous pharmacological activities . Therefore, “3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” could potentially be used in the development of new pharmaceuticals.
Synthesis of Aminopyridines
2-Fluoro-4-(trifluoromethyl)pyridine, a compound similar to “3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid”, has been used as a reactant in the preparation of aminopyridines through amination reactions . It’s possible that “3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” could be used in a similar manner.
Catalytic Ligand for Oxidative Coupling
2-Fluoro-4-(trifluoromethyl)pyridine has also been used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . “3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” might have similar applications.
Safety and Hazards
“3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-8-5-7(10(12,13)14)3-1-6(8)2-4-9(15)16/h1,3,5H,2,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWPFJAQAQWUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-4-(trifluoromethyl)phenyl]propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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